molecular formula C8H8N4 B13247304 3-(1H-Imidazol-2-yl)pyridin-4-amine

3-(1H-Imidazol-2-yl)pyridin-4-amine

Cat. No.: B13247304
M. Wt: 160.18 g/mol
InChI Key: NOIKGQCVIQVFQW-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)pyridin-4-amine is a heterocyclic compound that features both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-2-yl)pyridin-4-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the condensation of 2-aminopyridine with glyoxal and ammonia under acidic conditions to form the imidazole ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or copper may be used to facilitate the cyclization and attachment reactions .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated pyridine derivatives in the presence of a base like potassium carbonate.

Major Products

Scientific Research Applications

3-(1H-Imidazol-2-yl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)pyridin-4-amine often involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-2-yl)pyridin-4-amine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)pyridin-4-amine

InChI

InChI=1S/C8H8N4/c9-7-1-2-10-5-6(7)8-11-3-4-12-8/h1-5H,(H2,9,10)(H,11,12)

InChI Key

NOIKGQCVIQVFQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)C2=NC=CN2

Origin of Product

United States

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